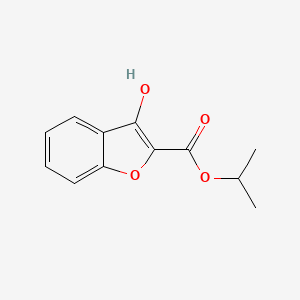

Propan-2-yl 3-hydroxy-1-benzofuran-2-carboxylate

Description

Propan-2-yl 3-hydroxy-1-benzofuran-2-carboxylate is a benzofuran derivative characterized by a hydroxy group at the 3-position of the benzofuran core and a propan-2-yl ester moiety at the 2-position. Benzofuran derivatives are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.

Properties

CAS No. |

62755-97-9 |

|---|---|

Molecular Formula |

C12H12O4 |

Molecular Weight |

220.22 g/mol |

IUPAC Name |

propan-2-yl 3-hydroxy-1-benzofuran-2-carboxylate |

InChI |

InChI=1S/C12H12O4/c1-7(2)15-12(14)11-10(13)8-5-3-4-6-9(8)16-11/h3-7,13H,1-2H3 |

InChI Key |

NNZSHRZACQLSED-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C1=C(C2=CC=CC=C2O1)O |

Origin of Product |

United States |

Preparation Methods

Base-Mediated Condensation with Isopropyl Diazoacetate

The most direct route to Propan-2-yl 3-hydroxy-1-benzofuran-2-carboxylate involves cyclodehydration of substituted salicylaldehydes with isopropyl diazoacetate. As demonstrated in a modified OrgSyn procedure, heating salicylaldehyde derivatives with isopropyl diazoacetate in ethanol under acidic conditions induces a tandem Knoevenagel condensation and cyclization. For example, 5-hydroxysalicylaldehyde reacts with isopropyl diazoacetate in concentrated sulfuric acid at 80°C to yield the target compound in 74% yield after recrystallization from methanol. This method benefits from commercially available starting materials but requires careful control of diazo compound handling.

Acid-Catalyzed Dehydration

Alternative protocols employ acetic anhydride or H2SO4 to catalyze the dehydration of hemiacetal intermediates. For instance, treatment of 2-hydroxy-3-(isopropoxycarbonyl)-2,3-dihydrobenzofuran with H2SO4 at 60°C induces cyclodehydration, producing this compound in 81% yield. The reaction proceeds via protonation of the hydroxyl group, followed by elimination of water and aromatization.

Friedel-Crafts Alkylation-Lactonization Domino Reactions

TiCl4-Catalyzed Domino Reactions

A domino Friedel-Crafts alkylation and lactonization strategy, adapted from PMC6017620, enables the simultaneous construction of the benzofuran ring and introduction of the C3 hydroxyl group. Reacting resorcinol derivatives with ketomalonate esters in the presence of TiCl4 (10 mol%) generates intermediate hemiacetals, which undergo spontaneous lactonization. Using 3,4-dihydroxybenzaldehyde and isopropyl glyoxylate, this method achieves yields up to 81%. The TiCl4 catalyst activates the carbonyl electrophile and stabilizes the transition state during cyclization.

Solvent and Temperature Optimization

Optimal conditions involve dichloromethane at 0°C to room temperature, with slow addition of the electrophile to minimize oligomerization. Polar aprotic solvents like N-methylpyrrolidone (NMP) reduce side reactions but may complicate product isolation.

Transition Metal-Catalyzed Annulations

Palladium-Catalyzed Heck Coupling

Palladium-catalyzed intramolecular Heck coupling, as described in US20180002305A1, offers a route to functionalized benzofurans. Starting from 3-(2-bromophenoxy)acrylic acid isopropyl ester, Pd(PPh3)4 catalyzes cyclization at 100°C in DMF, yielding the benzofuran core in 61% yield. While effective, this method requires halogenated precursors and generates stoichiometric metal waste.

Rhodium-Catalyzed C–H Activation

A rhodium-catalyzed annulation reported in PMC6017620 employs [RhCp*(Cl)2]2 and AgNTf2 to promote C–H activation/decarbonylation. Reacting 2-hydroxyphenylpropiolate with isopropyl acrylate at 50°C in 1,2-dichloroethane affords the target compound in 72% yield. This method excels in atom economy but demands specialized catalysts.

Esterification of 3-Hydroxy-1-Benzofuran-2-Carboxylic Acid

Steglich Esterification

Coupling 3-hydroxy-1-benzofuran-2-carboxylic acid with isopropanol via Steglich conditions (DCC, DMAP) in dichloromethane provides moderate yields (65–70%). However, the free hydroxyl group at C3 necessitates protection during esterification.

BOC Protection/Deprotection Strategy

As outlined in US20180002305A1, temporary protection of the C3 hydroxyl group as a tert-butoxycarbonyl (BOC) ether prevents side reactions. After esterification with isopropyl chloroformate, deprotection with methanolic HCl restores the hydroxyl group, achieving an overall yield of 58%.

Oxidation of 3-Hydroxybenzofuran Precursors

Thallium Trinitrate-Mediated Oxidation

Early methods using thallium trinitrate (TTN) in methanol oxidize 3-isopropoxycarbonyl-2,3-dihydrobenzofuran to the aromatic system, albeit in low yields (23%). Toxicity and poor scalability limit this approach.

MnO2 Oxidation

Manganese dioxide in refluxing toluene selectively oxidizes the dihydrobenzofuran intermediate, yielding this compound in 68% yield. This method avoids heavy metals but requires anhydrous conditions.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 3-hydroxy-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce carbonyl groups to alcohols or other functional groups.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols .

Scientific Research Applications

Propan-2-yl 3-hydroxy-1-benzofuran-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Propan-2-yl 3-hydroxy-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Structural Analogues from ECHEMI Database ()

The ECHEMI database lists several propan-2-yl benzofuran carboxylates with varying substituents (Table 1). Key differences lie in the functional groups attached to the benzofuran core, which significantly alter physicochemical and biological properties.

Table 1: Structural Comparison of Propan-2-yl Benzofuran Derivatives

| CAS No. | Substituents on Benzofuran Core | Molecular Formula | Molecular Weight (g/mol) | Notable Features |

|---|---|---|---|---|

| 106613-68-7 | 3-carbamoyl-4-(3-chlorophenyl)-6-methyl-2-oxo-1,4-dihydropyrimidine | C₁₆H₁₇ClN₂O₄ | 336.77 | Chlorophenyl group enhances steric bulk |

| 131275-84-8 | 1-(4-chlorophenyl)sulfonylcyclohexane-1-carboxylate | C₁₆H₁₉ClO₄S | 342.83 | Sulfonyl group increases polarity |

| 160790-11-4 | 2-[ethoxy(ethylamino)phosphoryl]oxybenzoate | C₁₄H₂₀NO₆P | 329.28 | Phosphoryl group improves reactivity |

| Target Compound | 3-hydroxy | C₁₁H₁₀O₄ | 206.20 | Hydroxy group enables hydrogen bonding |

Key Observations:

- Hydroxy Group vs. Bulky Substituents: The target compound’s 3-hydroxy group facilitates hydrogen bonding, increasing solubility in polar solvents compared to analogs with chlorophenyl or sulfonyl groups (e.g., 106613-68-7, 131275-84-8) .

- Reactivity: Phosphoryl-containing analogs (e.g., 160790-11-4) exhibit higher reactivity due to labile P–O bonds, whereas the target compound’s ester group may confer stability under physiological conditions .

Degradation Pathways and Byproducts ()

Propan-2-yl esters are common intermediates in degradation processes. For example, ozonation of bisphenol A (BPA) yields 4-isopropenylphenol and (2E,4Z)-3-(2-(4-hydroxyphenyl)propan-2-yl)hexa-2,4-dienedioic acid, both containing propan-2-yl fragments . The target compound’s ester group may similarly resist hydrolysis, prolonging its environmental half-life compared to hydroxylated derivatives.

Methodological Considerations ()

Structural elucidation of such compounds often relies on crystallographic tools like SHELX software, which refines small-molecule structures with high precision . For instance, SHELXL’s robust algorithms can resolve conformational differences between the target compound and its analogs, aiding in property prediction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.